6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC16378664
Molecular Formula: C17H22ClNO2S
Molecular Weight: 339.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22ClNO2S |
|---|---|
| Molecular Weight | 339.9 g/mol |
| IUPAC Name | 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20) |
| Standard InChI Key | UUGLCZXUIZCNCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCOC)Cl |
Introduction
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene derivatives class. These compounds are known for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The molecular formula of this specific compound is not explicitly provided in the available literature, but its molecular weight is approximately 339.9 g/mol for a closely related compound, 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide.
Biological Activities and Potential Applications
Benzothiophene derivatives are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. While specific data on 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide may be limited, related compounds have shown promise in various scientific fields.
Synthesis Methods
-
Electrophilic Substitution Reactions: Commonly used for synthesizing benzothiophene derivatives.
-
Aryne Chemistry: Involves o-silylaryl triflates reacting with alkynyl sulfides.
Biological Evaluation
-
Anti-Cancer and Anti-Inflammatory Activities: Potential therapeutic applications based on the class of compounds.
-
Mechanism of Action: Typically involves interaction with enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume